![molecular formula C9H8ClN3O2 B13013464 Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13013464.png)
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a synthetic organic compound with significant potential in various fields, including agriculture and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves the reaction of pyrrole derivatives with chlorinating agents under controlled conditions. The process may include steps such as bromohydrazone formation, triazinium dicyanomethylide formation, and rearrangement of pyrrolooxadiazines .
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a herbicide and its effects on plant physiology.
Medicine: Explored for its anti-cancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects by targeting specific molecular pathways. In the context of its anti-cancer properties, it inhibits kinases involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and induces apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure and are used in kinase inhibitors and antiviral drugs like remdesivir.
Ethyl 4-chloropyrrolo[1,2-f][1,2,4]triazine-6-carboxylate: Another closely related compound with similar applications in agriculture and medicine.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Eigenschaften
Molekularformel |
C9H8ClN3O2 |
|---|---|
Molekulargewicht |
225.63 g/mol |
IUPAC-Name |
ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-3-7-4-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
IPQKRGRRFNBQNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN2C(=C1)C=NC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




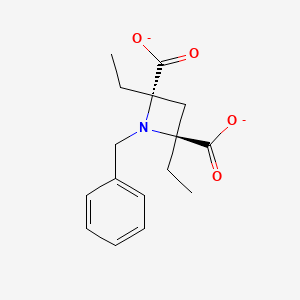
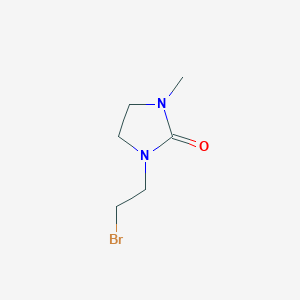
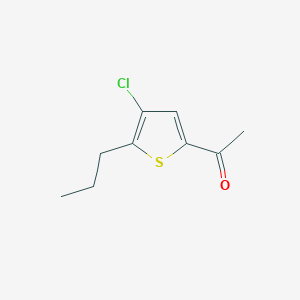
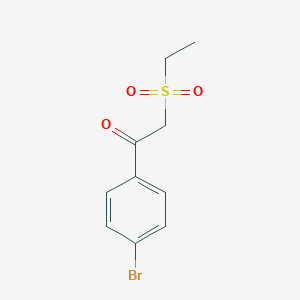




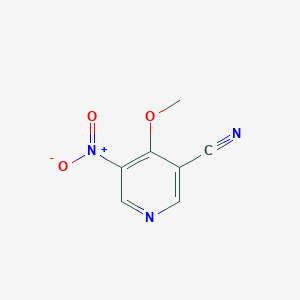
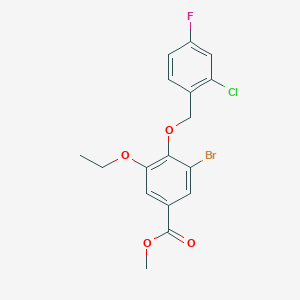
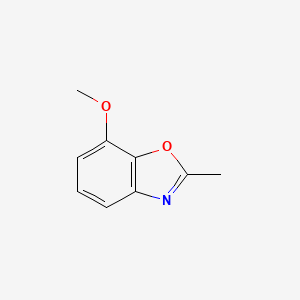
![(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13013452.png)
